Mancozeb

Description

This compound is registered as a general use fungicide that is a member of the chemical class known as ethylene bisdithiocarbamates (EBDCs). The EBDCs are fungicides used to prevent crop damage in the field and to protect harvested crops from deterioration in storage or transport. This compound is used to protect many fruit, vegetable, nut and field crops against a wide spectrum of diseases, including potato blight, leaf spot, scab (on apples and pears) and rust (on roses). It is also used for seed treatment of cotton, potatoes, corn, safflower, sorghum, peanuts, tomatoes, flax and cereal grains

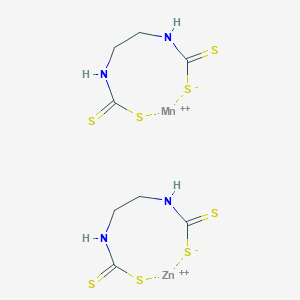

complex of zinc & maneb, containing 20% manganese & 2.5% zinc

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity. Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system. Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ... Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ... For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page. |

|---|---|

CAS No. |

12656-69-8 |

Molecular Formula |

C4H6N2S4Mn . C4H6N2S4Zn C8H12MnN4S8Zn |

Molecular Weight |

541.1 g/mol |

IUPAC Name |

zinc;manganese(2+);bis(N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate) |

InChI |

InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |

InChI Key |

CHNQZRKUZPNOOH-UHFFFAOYSA-J |

Isomeric SMILES |

C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2] |

Canonical SMILES |

C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2] |

Color/Form |

Greyish-yellow free-flowing powder Yellowish powde |

density |

1.99 g/mL at 20 °C Relative density (water = 1): 1.92 |

flash_point |

138 °C (280 °F) 137.8 °C (tag open cup) 138Â °C o.c. |

melting_point |

172 °C (decomposes) |

Other CAS No. |

8018-01-7 |

physical_description |

Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA] GREYISH-YELLOW POWDER. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

shelf_life |

Stable under recommended storage conditions. Stable under normal, dry storage conditions. Slowly decomposed by heat and moisture. |

solubility |

In water, 6.2 ppm, pH 7.5, 25 °C Insoluble in water Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them Solubility in water: none |

Synonyms |

ethylenebisdithiocarbamate manganese-zinc mancoze |

vapor_pressure |

9.8X10-8 mm Hg at 25 °C Vapor pressure at 20Â °C: negligible |

Origin of Product |

United States |

Foundational & Exploratory

Mancozeb's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mancozeb is a broad-spectrum, non-systemic, protective fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class of compounds.[1] It is widely utilized in agriculture to control a broad array of fungal diseases across various crops.[2][3] Its efficacy stems from a multi-site mode of action, which involves the simultaneous disruption of numerous biochemical processes within fungal cells.[2][4] This multi-pronged attack significantly lowers the risk of resistance development, a common challenge with single-site fungicides.[2] This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its effects on key cellular pathways and providing methodologies for its study.

Core Mechanism of Action: Multi-Site Inhibition

This compound's primary fungicidal activity is attributed to its multi-site inhibitory action.[2] Upon contact with water, this compound degrades into its active toxicants, ethylene bisisothiocyanate sulfide (EBIS) and subsequently ethylene bisisothiocyanate (EBI).[3][5] These compounds are highly reactive towards sulfhydryl (-SH) groups present in amino acids and enzymes.[4][5] By binding to these sulfhydryl groups, this compound and its derivatives inactivate a wide range of proteins that are crucial for fungal cell survival, leading to a cascade of disruptive effects on vital cellular functions.[2][5] This non-specific, multi-target approach is the cornerstone of this compound's enduring effectiveness and low resistance risk.[2]

Detailed Mechanisms of Action

The multi-site inhibition of this compound manifests through several key mechanisms:

Disruption of Cellular Respiration and Energy Production

This compound significantly impairs fungal cellular respiration by targeting key enzymes in both glycolysis and mitochondrial respiration.[5] This leads to a critical reduction in the production of adenosine triphosphate (ATP), the primary energy currency of the cell.

-

Inhibition of Glycolysis: this compound is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway that contains a reactive cysteine residue in its active site. By inactivating GAPDH, this compound disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical step in ATP and NADH production.

-

Mitochondrial Dysfunction: The mitochondria are a primary target of this compound.[5] The fungicide has been shown to inhibit the activity of multiple mitochondrial respiratory chain complexes, including Complex I, II, III, IV, and V (ATP synthase).[4] This disruption of the electron transport chain (ETC) halts oxidative phosphorylation, the main process of ATP synthesis. Studies have demonstrated that this compound exposure leads to a decrease in oxygen consumption and overall bioenergetic capacity in organisms.[6]

Inactivation of Thiol-Containing Enzymes

Beyond its effects on respiration, this compound's reactivity with sulfhydryl groups leads to the inactivation of a broad range of enzymes essential for various metabolic processes. This includes enzymes involved in:

-

Amino acid synthesis

-

Lipid metabolism[5]

-

Cellular detoxification pathways

The non-specific nature of this enzymatic inhibition contributes to the widespread disruption of fungal cell metabolism.

Induction of Lipid Peroxidation and Membrane Damage

This compound exposure can induce oxidative stress in fungal cells, leading to the peroxidation of lipids within cellular membranes.[7] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause direct damage to the cell membrane, leading to a loss of integrity, increased permeability, and leakage of cellular contents. This damage to the cell membrane further compromises cellular function and contributes to cell death.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various fungal pathogens as reported in the literature.

| Fungal Species | This compound Concentration | Effect | % Inhibition | Reference |

| Colletotrichum gloeosporioides | 1 µg/mL | Inhibition of spore germination | ~50% | [3] |

| Colletotrichum gloeosporioides | 10 µg/mL | Inhibition of spore germination | ~90% | [3] |

| Phaeoisariopsis personata | 250 ppm | Inhibition of spore germination | >80% | [8] |

| Erysiphe polygoni | 2000 ppm | Inhibition of spore germination | ~60% | [9] |

| Alternaria alternata | 1.5 mg/mL | Mycelial growth inhibition | 84.5% | [10] |

| Trichoderma harzianum | 150 mg/L | Mycelial growth inhibition | 35% | [11] |

| White-Rot Fungi (various) | 2000 mg/L | Mycelial growth inhibition | 8.33-37.96% | [8] |

| White-Rot Fungi (various) | 2000 mg/L | Enzyme production inhibition | 3.70-33.33% | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the mechanism of action of this compound on fungal pathogens.

Protocol for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay

This protocol is adapted from commercially available GAPDH activity assay kits and can be used to determine the inhibitory effect of this compound on fungal GAPDH.

Materials:

-

Fungal cell culture

-

Ice-cold Cell Lysis Buffer (e.g., 1% Triton X-100 in PBS)

-

GAPDH Assay Buffer

-

GAPDH Substrate

-

GAPDH Developer

-

NADH Standard

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Fungal Lysate Preparation:

-

Harvest fungal cells from culture by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes with occasional vortexing.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Preparation:

-

Prepare a dilution series of the NADH standard in GAPDH Assay Buffer.

-

Prepare a dilution series of this compound in GAPDH Assay Buffer.

-

Dilute the fungal lysate to a suitable concentration in GAPDH Assay Buffer.

-

-

Assay Reaction:

-

Add 50 µL of the diluted fungal lysate to each well of the 96-well plate.

-

Add 10 µL of the this compound dilutions (or solvent control) to the respective wells.

-

Prepare a Master Reaction Mix containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer according to the kit instructions.

-

Add 40 µL of the Master Reaction Mix to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA450/min) for each well.

-

Plot the rate of GAPDH activity against the this compound concentration to determine the IC50 value.

-

Protocol for Fungal Mitochondrial Respiration Assay (using Seahorse XF Analyzer)

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of intact fungal cells.

Materials:

-

Fungal cell culture

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Plating:

-

Seed fungal cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere/stabilize.

-

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium.

-

Incubate the plate in a non-CO2 incubator at 37°C for one hour.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant.

-

Prepare the inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound in Seahorse XF Assay Medium at the desired final concentrations.

-

-

Seahorse XF Assay:

-

Load the sensor cartridge with the prepared inhibitor and this compound solutions into the appropriate ports.

-

Calibrate the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer and initiate the assay.

-

The assay protocol typically involves sequential injections:

-

This compound (or vehicle control) to measure its immediate effect on basal respiration.

-

Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.

-

FCCP to uncouple the mitochondrial membrane and measure maximal respiration.

-

Rotenone/Antimycin A to inhibit Complex I and III and measure non-mitochondrial respiration.

-

-

-

Data Analysis:

-

The Seahorse software calculates OCR in real-time.

-

Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in response to this compound treatment.

-

Protocol for Lipid Peroxidation Assay (TBARS Assay)

This protocol describes the measurement of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Materials:

-

Fungal cell culture treated with this compound

-

Ice-cold PBS

-

RIPA buffer

-

TBA reagent (Thiobarbituric acid)

-

Trichloroacetic acid (TCA)

-

MDA standard

-

Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

Procedure:

-

Sample Preparation:

-

Harvest fungal cells by centrifugation and wash with ice-cold PBS.

-

Homogenize the cell pellet in RIPA buffer on ice.

-

Centrifuge the homogenate to pellet debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

TBARS Reaction:

-

To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% TBA reagent.

-

Incubate in a boiling water bath for 10 minutes.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement:

-

Transfer 150 µL of each sample to a 96-well plate.

-

Measure the absorbance at 532 nm.

-

-

Data Analysis:

-

Prepare a standard curve using the MDA standard.

-

Calculate the concentration of MDA in the samples based on the standard curve and normalize to the protein concentration.

-

Protocol for Fungal Spore Germination Assay

This protocol is a standard method for evaluating the effect of fungicides on fungal spore germination.

Materials:

-

Fungal culture producing spores

-

Sterile distilled water

-

This compound stock solution

-

Water agar plates (or other suitable germination medium)

-

Microscope slides with cavities

-

Humid chamber

-

Microscope

Procedure:

-

Spore Suspension Preparation:

-

Harvest spores from the fungal culture by flooding the plate with sterile distilled water and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

-

-

Treatment Preparation:

-

Prepare a series of this compound dilutions in sterile distilled water.

-

-

Incubation:

-

In the cavities of a microscope slide, mix a small volume of the spore suspension with an equal volume of the this compound dilution (or sterile water for the control).

-

Alternatively, spread the treated spore suspension on water agar plates.

-

Place the slides or plates in a humid chamber and incubate at an optimal temperature for spore germination for a defined period (e.g., 12-24 hours).

-

-

Assessment:

-

After incubation, observe the spores under a microscope.

-

Count the number of germinated and non-germinated spores in a random field of view (a spore is considered germinated if the germ tube is at least half the length of the spore).

-

Count at least 100 spores per replicate.

-

-

Data Analysis:

-

Calculate the percentage of spore germination for each treatment.

-

Calculate the percentage inhibition of spore germination relative to the control.

-

Determine the EC50 value (the concentration of this compound that inhibits 50% of spore germination).

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows.

Caption: Overview of this compound's multi-site inhibitory action on fungal pathogens.

Caption: this compound's inhibitory effects on glycolysis and mitochondrial respiration.

Caption: A typical experimental workflow to investigate this compound's fungicidal action.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. mesoscale.com [mesoscale.com]

- 6. This compound impairs mitochondrial and bioenergetic activity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zjfm.journals.ekb.eg [zjfm.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. graphviz.org [graphviz.org]

- 11. researchgate.net [researchgate.net]

The Fungicidal Spectrum of Mancozeb: A Technical Guide

An in-depth analysis of the broad-spectrum fungicide Mancozeb, detailing its efficacy against a wide range of plant diseases, its multi-site mode of action, and the experimental methodologies used to evaluate its performance.

Introduction

This compound is a broad-spectrum, non-systemic, contact fungicide belonging to the ethylene bisdithiocarbamate (EBDC) class of fungicides.[1] First introduced in 1962, it has become a cornerstone in integrated disease management programs for a multitude of agricultural and horticultural crops worldwide.[2] Its enduring prevalence is attributed to its multi-site mode of action, which confers a low risk of resistance development in fungal pathogens, and its proven efficacy against a wide array of fungal diseases.[3][4] This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, supported by quantitative data from various efficacy trials, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.

Mode of Action

This compound's efficacy stems from its multi-site inhibitory action within fungal cells.[3] It is classified by the Fungicide Resistance Action Committee (FRAC) in Group M3.[4] The active components of this compound, manganese and zinc ions complexed with ethylene bisdithiocarbamate, are not in themselves fungitoxic. Upon contact with water, this compound breaks down, and its ultimate toxic action is primarily attributed to the disruption of multiple biochemical processes within the fungal pathogen.[3]

The primary mechanism involves the non-specific inhibition of numerous enzymes, particularly those containing sulfhydryl (-SH) groups.[3][4] This widespread enzymatic disruption affects critical cellular functions, including:

-

Respiration: Interference with enzymes in the mitochondrial respiratory chain disrupts energy (ATP) production.[3][4]

-

Amino Acid and Lipid Metabolism: Key metabolic pathways are inhibited, preventing the synthesis of essential cellular components.[1][3]

-

Spore Germination: The activity of oxidative enzymes required for spore germination, such as glutathione reductase and dehydrogenases, is disrupted, preventing the initiation of infection.[3]

This multi-target approach makes it exceedingly difficult for fungal populations to develop resistance, as multiple simultaneous genetic mutations would be required to overcome the fungicide's effects.[3]

Fungicidal Spectrum and Efficacy Data

This compound exhibits a broad fungicidal spectrum, providing effective control against a variety of diseases in numerous crops. The following tables summarize quantitative data from field and laboratory trials, demonstrating its efficacy.

Late Blight of Potato (Phytophthora infestans)

Late blight is a devastating disease of potatoes, and this compound is a foundational component of many control programs.[5] It is primarily used as a protectant fungicide, applied before the onset of the disease.[5]

| Application Rate/Regimen | Disease Severity Reduction (%) | Yield Increase (t/ha) | Reference |

| This compound 75% WP (0.2%) + Dimethomorph 50% WP (0.2%) at 7-10 day intervals | 74.45% | 28.74 | |

| This compound 75% WP (0.2%) followed by Cymoxanil 8% + this compound 64% WP (0.3%) at 7-10 day intervals | 71.29% | - | |

| Three sprays of this compound @ 0.2% | - | Up to 118.89 q/ha increase over control | [6] |

| Elixir (this compound 62.5% + Chlorothalonil 12.5%) @ 1.8 lbs/acre | Significantly better control than lower rates | - | [7] |

Downy Mildew of Grapes (Plasmopara viticola)

Downy mildew can cause significant crop loss in grapes. This compound is widely used for its control, particularly in the early season.[8]

| Application Rate/Regimen | Percent Disease Index (PDI) | Percent Disease Control (PDC) | Yield (t/ha) | Reference |

| This compound 40% + Azoxystrobin 7% OS @ 1750g/ha | 21.94 | 59.50 | 24.9 | [9] |

| Oxathiapiprolin 0.6% + this compound 60% WG @ 3333 g/ha | 11.25 | 67.68 | 22.99 | [10] |

| Cymoxanil 8% + this compound 64% @ 2g/L | 9.75 - 10.05 | 80.49 - 82.17 | - | [11] |

Apple Scab (Venturia inaequalis)

Apple scab is a major disease affecting apple production. This compound is a key protectant fungicide used in the early season to prevent primary infections.[12]

| Application Rate/Regimen | Disease Control (%) | Methodology Note | Reference |

| 0.15 times the registered dosage | 90% | qPCR disease quantification | [12][13] |

| Combinations with Captan | Effective protectant activity for 5-6 days | Field observations | [14] |

Anthracnose of Mango (Colletotrichum gloeosporioides)

Anthracnose is a significant pre- and post-harvest disease of mangoes. This compound is used in spray programs to manage this disease.[15]

| Application Rate/Regimen | Disease-Free Fruit (%) | Reference |

| This compound (Dithane M45) @ 1.8 g/liter | 76% | [16] |

| Carbendazim + this compound (0.2%) at 10-day intervals | Most effective in controlling foliar anthracnose | [17] |

| This compound applied every 14 days between panicle emergence and fruit set | Effective in wet seasons | [18] |

Rust Diseases of Cereals (e.g., Puccinia spp. on Wheat)

While systemic fungicides are often used for rust control, this compound can be used as a seed treatment and in some foliar spray programs.[19]

| Application Rate/Regimen | Yield Increase (bushels/acre) | Reference |

| Manzate Max 51.2 fl oz/A at Feekes 10 | 21.5 | [20] |

Experimental Protocols

The evaluation of this compound's efficacy follows standardized experimental protocols to ensure reliable and comparable results. Below are generalized methodologies for key experiments.

Fungicide Efficacy Field Trial Workflow

Key Methodological Components:

-

Experimental Design: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[21]

-

Plot Size: Plot dimensions vary depending on the crop and available land, for example, 4.20m x 2.40m for potato trials.[6]

-

Treatments: Trials include an untreated control to establish a baseline of disease pressure, various concentrations or application schedules of this compound, and often a standard commercial fungicide for comparison.

-

Application: Fungicides are applied using calibrated sprayers to ensure accurate and uniform coverage. Application timing is critical and can be preventative (before disease onset) or based on disease forecasting models.[5][22] For example, in potato late blight trials, the first spray is often applied when plants are six inches high.[5]

-

Disease Assessment: Disease incidence (percentage of infected plants) and severity (percentage of tissue affected) are recorded at regular intervals. This data is often used to calculate the Area Under the Disease Progress Curve (AUDPC), which provides a quantitative measure of disease development over time.[20]

-

Data Analysis: Data on disease severity, yield, and other relevant parameters are subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine significant differences between treatments. Mean separation tests like Fisher's LSD or Duncan's Multiple Range Test are used to compare treatment means.[7]

Conclusion

This compound remains a vital tool in modern agriculture for the management of a wide array of fungal plant diseases. Its broad-spectrum activity and multi-site mode of action provide reliable disease control with a low risk of resistance development. The quantitative data from numerous scientific studies consistently demonstrate its efficacy in reducing disease severity and protecting crop yields across a variety of important crops. Adherence to established experimental protocols ensures the continued generation of robust data to guide the effective and sustainable use of this important fungicide.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Evaluation of Cytotoxicity, Release Behavior and Phytopathogens Control by this compound-Loaded Guar Gum Nanoemulsions for Sustainable Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Fungicide Mode of Action [allpesticides.com]

- 4. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 5. Department Websites Have Changed - Government of Newfoundland and Labrador [gov.nl.ca]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Fungicides for late blight control in potatoes - MSU Extension [canr.msu.edu]

- 8. cals.cornell.edu [cals.cornell.edu]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. envirobiotechjournals.com [envirobiotechjournals.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Determining this compound Deposition Benchmark Values on Apple Leaves for the Management of Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. Apple scab control 2010 - MSU Extension [canr.msu.edu]

- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 16. journals.flvc.org [journals.flvc.org]

- 17. Management of anthracnose disease of Mango by pre and post harvest treatments [agris.fao.org]

- 18. actascientific.com [actascientific.com]

- 19. Recommended Application Rates and Methods of this compound 85% WP Fungicide [agrogreat.com]

- 20. Publication : USDA ARS [ars.usda.gov]

- 21. Crop Protection Network [cropprotectionnetwork.org]

- 22. extension.umaine.edu [extension.umaine.edu]

Degradation of Mancozeb in Soil and Water: A Technical Guide

An in-depth examination of the environmental fate of the fungicide Mancozeb, detailing its degradation pathways, kinetics, and the methodologies for its study.

Introduction

This compound, a polymeric complex of manganese and zinc with ethylene-bis-dithiocarbamate (EBDC), is a widely used broad-spectrum contact fungicide. Its extensive application in agriculture necessitates a thorough understanding of its environmental fate to assess potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, targeted at researchers, scientists, and professionals in drug development and environmental science. The document summarizes key quantitative data, details experimental protocols for degradation studies, and visualizes the complex processes involved.

Degradation Pathways and Major Metabolites

This compound is characterized by its low persistence in both soil and water environments, undergoing rapid degradation through several key pathways: hydrolysis, photolysis, and microbial degradation.[1] The primary and most toxicologically significant metabolite of this compound is ethylenethiourea (ETU) , which is a common degradation product of all EBDC fungicides.[2] Other major metabolites include ethyleneurea (EU) , ethylene bis-isothiocyanate sulfide (EBIS) , and ultimately, carbon dioxide through mineralization.[1]

The degradation of this compound is significantly influenced by environmental factors such as pH, temperature, and the presence of light and microorganisms.[3][4] Generally, degradation is faster at lower pH and higher temperatures.[3][5]

Degradation in Water

In aqueous environments, this compound undergoes rapid hydrolysis, with reported half-lives of less than two days.[1] The rate of hydrolysis is pH-dependent, with increased degradation observed in acidic conditions.[3] Photolysis also plays a significant role in the degradation of this compound in water, with photolytic half-lives of less than three hours having been reported.[1] The primary hydrolysis and photolysis products include ETU, EU, and EBIS.[1] At a pH of 9, hydantoin has also been identified as an additional degradate.[1]

Degradation in Soil

In soil, this compound is also characterized by low persistence, with half-lives of less than two days in aerobic soils and around eight days in anaerobic soils.[1] The degradation in soil is a combination of chemical (hydrolysis) and biological processes.[6] Microbial activity is a key driver of this compound degradation and the subsequent mineralization of its metabolites to CO2.[1] The major metabolites formed in soil are ETU and EU.[1] While this compound itself has low mobility and tends to bind to soil, its metabolite ETU is more water-soluble and has a higher potential for mobility.[1][2]

Quantitative Degradation Data

The degradation kinetics of this compound and its primary metabolite, ETU, are often expressed as DT50 values, which represent the time required for 50% of the substance to dissipate. The following tables summarize the reported DT50 values for this compound and ETU in soil and water under various conditions.

Table 1: Degradation Half-life (DT50) of this compound

| Matrix | Condition | pH | Temperature (°C) | DT50 | Reference(s) |

| Water | Hydrolysis | 5 | 30 | 17.89 hours | [7] |

| Water | Hydrolysis | 5 | 50 | 1.13 hours | [7] |

| Water | Hydrolysis | 7 | 30 | 20.35 hours | [7] |

| Water | Hydrolysis | 7 | 50 | 1.39 hours | [7] |

| Water | Hydrolysis | 9 | 30 | 43.61 hours | [7] |

| Water | Hydrolysis | 9 | 50 | 2.11 hours | [7] |

| Water | Hydrolysis | 5-9 | - | < 1 day | [1] |

| Water | Photolysis | - | - | < 3 hours | [1] |

| Soil | Aerobic | - | 23 ± 0.6 | < 2 days | [1] |

| Soil | Anaerobic | - | 23 ± 0.6 | 8 days | [1] |

| Soil | Field | - | - | 1 - 7 days | [1] |

| Silty Clay Loam Soil | Field (Philippines) | 6.87 | - | 2.9 days | [6] |

Table 2: Degradation Half-life (DT50) of Ethylenethiourea (ETU)

| Matrix | Condition | pH | Temperature (°C) | DT50 | Reference(s) |

| Water | Photolysis | - | - | < 3 days | [1] |

| Water | Natural | - | Tropical | 115 hours | [5][8] |

| Water | Sterile | - | Tropical | 99 hours | [5][8] |

| Soil | Aerobic (non-sterile) | - | - | < 2 days | [1] |

| Silty Clay Loam Soil | Field (Philippines) | 6.87 | - | 2.5 days | [6] |

| Active Soil | Lab (tropical) | - | - | 1.5 hours | [5][8] |

| Tyndallized Soil | Lab (tropical) | - | - | 28 hours | [5][8] |

Experimental Protocols for Degradation Studies

The study of this compound degradation requires robust experimental designs and sensitive analytical methodologies. The following sections outline typical protocols for conducting hydrolysis, soil metabolism, and photolysis studies, largely based on OECD guidelines.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.[7]

-

Preparation of Test Solutions: Prepare stock solutions of this compound in an appropriate solvent (e.g., a 50:50 isopropanol/water mixture). Fortify the buffer solutions with the this compound stock solution to achieve the desired initial concentration (e.g., 2-10 µg/mL). Protect the test solutions from light by using amber glass vessels or wrapping them in aluminum foil to prevent photolysis.[7]

-

Incubation: Incubate the test solutions at controlled temperatures (e.g., 30°C and 50°C) in a water bath or incubator.[7]

-

Sampling: Collect aliquots of the test solutions at predetermined time intervals. The sampling frequency should be sufficient to define the degradation curve.

-

Sample Analysis:

-

For this compound analysis, derivatization is often required to improve stability and analytical sensitivity. A common method involves methylation to form dimethyl ethylene bisdithiocarbamate (EBDC).[9]

-

Analyze the samples for the parent compound and its degradation products (ETU, EU, EBIS) using a validated analytical method, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2][9][10]

-

-

Data Analysis: Calculate the dissipation kinetics and the DT50 values for this compound at each pH and temperature combination.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Characterization: Select a representative soil type (e.g., sandy loam, silty clay loam). Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

-

Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the soil samples to facilitate the tracking of metabolites and the overall mass balance. The application rate should be relevant to agricultural practices.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect triplicate soil samples at various time points over the course of the study.

-

Extraction: Extract the soil samples with an appropriate solvent or series of solvents (e.g., aqueous EDTA/methanol mixture) to recover the parent compound and its metabolites.[10]

-

Analysis:

-

Quantify the total radioactive residue in the extracts and the unextracted soil (bound residues) using Liquid Scintillation Counting (LSC).

-

Profile the extracts using chromatographic techniques (e.g., HPLC with a radioactivity detector) to separate the parent compound from its metabolites.

-

Identify the metabolites using co-chromatography with authentic standards and mass spectrometry (LC-MS/MS).[9][10]

-

-

Mineralization: Trap any evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide) to quantify the extent of mineralization.

-

Data Analysis: Determine the degradation pathway, the distribution of residues over time, and the DT50 values for this compound and its major metabolites.

Visualizations

This compound Degradation Pathway

Caption: Degradation pathway of this compound in soil and water.

Experimental Workflow for a Soil Metabolism Study

Caption: Workflow for a this compound soil metabolism study.

References

- 1. fungiresistance.com [fungiresistance.com]

- 2. mdpi.com [mdpi.com]

- 3. Effects of hydrochemistry variables on the half-life of this compound and on the hazard index associated to the sum of this compound and ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. neuroquantology.com [neuroquantology.com]

- 8. research.wur.nl [research.wur.nl]

- 9. epa.gov [epa.gov]

- 10. Residue analysis of this compound and its metabolites, ETU, in mandarin using LC-MS/MS [morressier.com]

The Environmental Journey of Mancozeb: A Technical Guide to its Fate and Mobility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and mobility of Mancozeb, a broad-spectrum dithiocarbamate fungicide, and its principal metabolites. Understanding the complex interactions of this fungicide with the environment is paramount for assessing its ecological impact and ensuring its responsible use. This document provides a comprehensive overview of its degradation pathways, persistence in various environmental compartments, and mobility in soil and water systems, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Degradation Pathways of this compound

This compound is susceptible to degradation in the environment through a combination of chemical and biological processes, primarily hydrolysis, photolysis, and microbial degradation. These processes transform this compound into several metabolites, with ethylenethiourea (ETU) being of significant toxicological concern.

The degradation of this compound is initiated by its dissociation in water, releasing the manganese and zinc ions and the ethylenebisdithiocarbamate (EBDC) ligand. The EBDC anion is the primary molecule that undergoes further transformation.

Key Degradation Products:

-

Ethylenethiourea (ETU): A major and relatively stable metabolite formed through various degradation pathways. It is more mobile and persistent than the parent this compound.

-

Ethylene bis(isothiocyanate) sulfide (EBIS): An intermediate in the degradation pathway.[1][2]

-

Ethyleneurea (EU): Another significant degradation product formed from ETU.[1][2]

-

Hydantoin: A minor metabolite, particularly at higher pH.[1]

-

Carbon Dioxide (CO2): The ultimate mineralization product of this compound and its metabolites under aerobic conditions, primarily through microbial action.[1][2]

The following diagram illustrates the primary degradation pathways of this compound in the environment.

Quantitative Data on Environmental Fate

The persistence and mobility of this compound and its primary metabolite, ETU, are quantified by their half-lives in different environmental compartments and their soil sorption coefficients. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound and ETU in Soil and Water

| Compound | Medium | Conditions | Half-life (t½) | Reference(s) |

| This compound | Water | pH 5, 25°C | 1-2 days | [3] |

| This compound | Water | pH 7, 25°C | 17 hours - 2 days | [3][4] |

| This compound | Water | pH 9, 25°C | 34 hours - 2 days | [3][4] |

| This compound | Soil | Aerobic, non-sterile | < 2 days | [1][2] |

| This compound | Soil | Anaerobic, non-sterile | 8 days | [1][2] |

| This compound | Water | Photolysis | < 3 hours | [1] |

| ETU | Soil | Aerobic, non-sterile | < 2 days | [1] |

| ETU | Water | Hydrolysis (pH 5 & 7) | Stable | [3] |

| ETU | Water | Hydrolysis (pH 9) | Very slow | [3] |

Table 2: Soil Adsorption and Mobility Parameters for this compound and ETU

| Compound | Parameter | Value Range | Soil Mobility Classification | Reference(s) |

| This compound | Kd (cm³/g) | 7 - 12 | Moderately Mobile | [1][2] |

| This compound | log Koc | 2.93 - 3.21 | Low to Moderate Mobility | |

| ETU | Kd (cm³/g) | 0.51 - 1.13 | High Mobility | [1] |

| ETU | log Koc | 1.53 - 2.93 | High to Moderate Mobility |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the environmental fate and mobility of this compound and its metabolites. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound and ETU as a function of pH.

Methodology:

-

Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. The concentration of the test substance (this compound or ETU) should not exceed 10 mg/L or half its water solubility.

-

Incubation: Incubate the test solutions in the dark at a constant temperature, typically 25°C, to prevent photolysis.

-

Sampling: Collect aliquots of the test solutions at appropriate time intervals.

-

Analysis: Analyze the samples for the concentration of the parent compound and its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Analysis: Determine the hydrolysis rate constant and the half-life at each pH value by plotting the natural logarithm of the concentration versus time.

Aerobic and Anaerobic Soil Degradation Study (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound and ETU in soil under aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Use at least three different soil types with varying textures, organic carbon content, and pH.

-

Test Substance Application: Apply the ¹⁴C-labeled test substance to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Pass a stream of carbon dioxide-free, humidified air over the samples to maintain aerobic conditions and trap evolved ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase (e.g., up to 30 days or until the substance has degraded significantly), flood the soil samples with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling: Collect soil samples at various time points.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for the parent compound and its metabolites using techniques like HPLC with radiometric detection and/or LC-MS/MS. Analyze the trapping solutions for ¹⁴CO₂ to determine the extent of mineralization.

-

Data Analysis: Determine the degradation half-life (DT50) and the distribution of radioactivity between the parent compound, metabolites, and bound residues over time.

The following diagram illustrates a typical workflow for an aerobic soil degradation study.

Adsorption/Desorption Study (based on OECD Guideline 106)

Objective: To determine the soil adsorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients of this compound and ETU.

Methodology:

-

Soil and Solution Preparation: Use a range of soils with different properties. Prepare a solution of the test substance in 0.01 M CaCl₂.

-

Equilibration: Add a known volume of the test substance solution to a known mass of soil in a centrifuge tube. Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours).

-

Separation: Centrifuge the tubes to separate the soil and the aqueous phase.

-

Analysis: Analyze the concentration of the test substance in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption: For desorption, replace a portion of the supernatant with a fresh 0.01 M CaCl₂ solution and re-equilibrate.

-

Data Analysis: Calculate the Kd value as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. Calculate the Koc value by normalizing the Kd value to the organic carbon content of the soil.[5][6]

Physicochemical Properties and Environmental Mobility

The environmental mobility of this compound and its metabolites is governed by their physicochemical properties, particularly water solubility and their tendency to adsorb to soil particles (Koc). The following diagram illustrates the relationship between these properties and the potential for leaching and runoff.

This compound: With its low water solubility and moderate to high Koc, this compound has a limited potential for leaching.[1] However, it can be transported to surface water bodies through runoff, primarily adsorbed to soil particles.

ETU: In contrast, ETU's high water solubility and lower Koc value indicate a higher potential for leaching through the soil profile and contaminating groundwater.[1] Its mobility in runoff is also significant, primarily in the dissolved phase.

Conclusion

The environmental fate of this compound is characterized by its rapid degradation into more mobile and persistent metabolites, most notably ETU. While this compound itself has limited mobility in soil, the properties of ETU pose a greater risk for contamination of water resources. A thorough understanding of the degradation kinetics, mobility parameters, and the factors influencing them is crucial for conducting accurate environmental risk assessments and developing strategies to mitigate the potential adverse effects of this compound use in agriculture. The experimental protocols outlined in this guide provide a framework for generating the necessary data to support such assessments.

References

- 1. fungiresistance.com [fungiresistance.com]

- 2. [PDF] ENVIRONMENTAL FATE OF this compound | Semantic Scholar [semanticscholar.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. ladwp.com [ladwp.com]

Mancozeb's Multi-Site Inhibitory Action on Fungal Enzymes: A Technical Guide

Executive Summary: Mancozeb is a broad-spectrum, non-systemic fungicide belonging to the ethylene-bis-dithiocarbamate (EBDC) class. Its efficacy stems from a multi-site mode of action, which involves the non-specific inhibition of numerous fungal enzymes, primarily through interference with sulfhydryl (-SH) groups. This widespread disruption of cellular processes, including respiration, metabolism, and redox homeostasis, makes the development of fungal resistance highly unlikely. This guide provides an in-depth analysis of this compound's core inhibitory mechanisms, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key pathways involved.

Core Mechanism: Multi-Site Thiol Group Interference

This compound itself is considered a pro-fungicide. Upon exposure to water, it degrades into its active toxicant, ethylene bis-isothiocyanate sulfide (EBIS), which can be further converted to ethylene bis-isothiocyanate (EBI).[1] The core fungicidal activity of this compound is attributed to the reaction of these active molecules, along with the associated manganese and zinc ions, with the thiol or sulfhydryl (-SH) groups of amino acids, particularly cysteine.[1][2] This interaction inactivates a wide array of vital enzymes and proteins within the fungal cell.[3]

This multi-site action, classified by the Fungicide Resistance Action Committee (FRAC) under Group M, disrupts numerous biochemical pathways simultaneously in both the cytoplasm and mitochondria.[1] This non-specific, overwhelming assault on cellular machinery is the primary reason for this compound's broad-spectrum activity and the low risk of resistance development.[3]

Key Fungal Processes Targeted by this compound

This compound's non-specific reactivity towards sulfhydryl groups leads to the disruption of several critical life-sustaining processes within the fungal cell.

Respiration and Energy Metabolism

Mitochondria are a primary target for this compound. Studies have demonstrated that this compound exposure leads to a significant impairment of energy metabolism by inhibiting all five complexes of the mitochondrial electron transport chain (ETC).[4][5] This disruption severely curtails the production of ATP, the cell's main energy currency.[6][7] The inhibition of NADH-linked state 3 respiration is a key indicator of this effect.[5] This impairment of mitochondrial function is a critical factor in preventing fungal spore germination and growth.[2]

Redox Homeostasis and Thiol-Dependent Enzymes

The fungal cell relies on a robust antioxidant system to manage reactive oxygen species (ROS) and maintain redox balance. The glutathione system is central to this defense. This compound directly targets key enzymes in this system. One of the most critical targets is glutathione reductase , a sulfhydryl-containing enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized state (GSSG).[2][8] By inhibiting glutathione reductase, this compound depletes the cell's primary antioxidant buffer, leading to an accumulation of oxidative stress.[8][9] Other thiol-dependent enzymes, such as dehydrogenases, are also key targets, further disrupting metabolic pathways.[2]

Lipid and Amino Acid Metabolism

This compound's multi-site activity extends to the disruption of lipid and amino acid metabolism.[2] By inactivating enzymes involved in these pathways, it interferes with the synthesis of essential cellular components required for membrane integrity and protein production, ultimately halting fungal growth and development.

Quantitative Inhibition Data

While specific enzyme kinetic data such as inhibition constants (Ki) are not widely published, the biological impact of this compound has been quantified through various studies measuring the inhibition of mycelial growth and spore germination. The effective concentration required to inhibit growth by 50% (EC50 or IC50) is a common metric.

| Fungal Species | This compound Concentration | Percent Inhibition (%) | Assay Type | Reference |

| Trichoderma harzianum TD1 | 150 mg/L | 35.81 | Mycelial Growth | [10] |

| L. menziesii BRB 73 | 2000 mg/L | 37.96 | Mycelial Growth | [11] |

| C. lacerata BRB 81 | 2000 mg/L | 25.00 | Mycelial Growth | [11] |

| P. noxious BRB 11 | 2000 mg/L | 20.83 | Mycelial Growth | [11] |

| L. sajor-caju BRB 12 | 2000 mg/L | 8.33 | Mycelial Growth | [11] |

| Cylindrocarpon destructans (11 isolates) | 1000 µg/mL | 100 | Mycelial Growth | [12] |

| Cylindrocarpon destructans (11 isolates) | 100 µg/mL | 92 - 99 | Conidial Germination | [12] |

| Erysiphe polygoni | 0.2% | 59.13 | Spore Germination | [13] |

| Erysiphe cichoracearum | 0.3% | 75.43 | Spore Germination | [14] |

Table 1: Summary of this compound's inhibitory effects on fungal growth and spore germination.

| DSE Fungal Isolate | IC50 (ppm) | Reference |

| MM15.1 | > 400 | [15] |

| CO19 | < 100 | [15] |

Table 2: IC50 values of this compound for select Dark Septate Endophyte (DSE) fungal isolates.

Experimental Protocols

The evaluation of this compound's fungicidal activity involves several standard in-vitro assays.

Fungal Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method assesses the effect of the fungicide on the vegetative growth of a fungus.

-

Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

-

Fungicide Incorporation: While the medium is still molten (approx. 45-50°C), a stock solution of this compound is added to achieve a series of desired final concentrations (e.g., 10, 100, 500, 1000 ppm). A control set is prepared without any fungicide. The medium is then poured into sterile Petri plates.

-

Inoculation: A small mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus is placed aseptically in the center of each plate.

-

Incubation: Plates are incubated at an optimal temperature for the fungus (e.g., 25-28°C) for several days.

-

Data Collection: The radial growth of the fungal colony is measured daily. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.[10]

-

EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Spore Germination Inhibition Assay (Cavity Slide Technique)

This protocol determines the fungicide's effect on the crucial first step of infection: spore germination.

-

Spore Suspension Preparation: Conidia (spores) are harvested from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is adjusted to a specific density (e.g., 4 × 10³ conidia/mL) using a hemocytometer.[14]

-

Fungicide Solution Preparation: A range of this compound concentrations is prepared in sterile distilled water.

-

Incubation: A drop of a specific fungicide concentration is mixed with a drop of the conidial suspension in the cavity of a sterile glass slide. For the control, sterile water is used instead of the fungicide solution.

-

Humid Chamber: The slides are placed in a humid chamber (e.g., a Petri dish with moist filter paper) to prevent drying and incubated at an appropriate temperature for 12-24 hours.

-

Microscopic Examination: After incubation, a drop of a staining and fixing agent like lactophenol cotton blue is added. The number of germinated and non-germinated spores is counted under a microscope across several fields of view. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Calculation: The percentage of spore germination inhibition is calculated using the formula provided by Vincent (1947): Inhibition (%) = [(C - T) / C] * 100, where C is the percentage of germination in the control and T is the percentage of germination in the treatment.[14]

Mitochondrial Respiration Complex Activity Assay

This protocol measures the direct impact of this compound on the mitochondrial electron transport chain.

-

Mitochondria Isolation: Mitochondria are isolated from fungal cells or a relevant model organism (e.g., rat brain tissue) through differential centrifugation.[5]

-

Respirometry: High-resolution respirometry (e.g., using an Oroboros Oxygraph) is used to measure oxygen consumption rates.

-

Substrate and Inhibitor Addition: The assay proceeds by sequentially adding substrates and inhibitors to measure the activity of different parts of the ETC.

-

Complex I (CI): Substrates like pyruvate, glutamate, and malate are added, followed by ADP to measure NADH-linked state 3 respiration.

-

Complex II (CII): Rotenone (a CI inhibitor) is added, followed by succinate (a CII substrate) to measure CII-linked respiration.

-

Complex III & IV: Specific inhibitors like antimycin A (CIII inhibitor) and sodium azide (CIV inhibitor) are used to isolate the activity of subsequent complexes.

-

-

This compound Treatment: The experiment is run in parallel with mitochondria preparations that have been pre-incubated with varying concentrations of this compound to measure the degree of inhibition at each complex.[4][16]

Visualization of Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows associated with this compound's fungicidal action.

Conclusion

This compound's fungicidal power lies in its chemical simplicity and multi-site mode of action. By non-specifically targeting ubiquitous and essential sulfhydryl groups within fungal proteins and enzymes, it triggers a catastrophic failure of multiple, independent cellular systems. Its profound impact on mitochondrial respiration and the glutathione-dependent antioxidant system are central to its efficacy. This broad-based attack prevents the germination of spores and inhibits mycelial growth across a wide range of fungal pathogens. The lack of a specific, single-site target makes the evolution of resistance exceedingly difficult, cementing this compound's role as a durable and effective tool in disease management programs. For researchers, understanding this multi-site mechanism is crucial for developing new fungicidal strategies and managing the longevity of existing crop protection chemicals.

References

- 1. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 2. This compound Fungicide Mode of Action [allpesticides.com]

- 3. mdpi.com [mdpi.com]

- 4. Disruption of mitochondrial complexes, cytotoxicity, and apoptosis results from this compound exposure in transformed human colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute neurotoxic effects of this compound and maneb in mesencephalic neuronal cultures are associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijcmas.com [ijcmas.com]

- 9. "THE ETHYLENEBIS(DITHIOCARBAMATE) BACKBONE OF this compound ALTERS GLUTATHIO" by Benjamin Kistinger [scholar.stjohns.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. researchtrend.net [researchtrend.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound impairs mitochondrial and bioenergetic activity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mancozeb's Role in the Management of Fungal Plant Pathogens

Introduction

Mancozeb is a non-systemic, broad-spectrum agricultural fungicide belonging to the dithiocarbamate class of chemicals.[1] First introduced in 1962, it operates as a multi-site, contact protectant, meaning it acts on the surface of plant tissues to prevent fungal spore germination and subsequent infection.[1][2][3] It is a coordination product of manganese ethylene-bis-dithiocarbamate (maneb) and zinc ion.[1] Due to its multi-site mode of action, this compound is a critical tool in disease management, particularly for its low risk of inducing pathogen resistance, and is used to control a wide array of fungal diseases across numerous field crops, fruits, vegetables, and ornamental plants.[1][3][4]

Mechanism of Action

This compound's fungicidal activity is characterized by its multi-site inhibitory action, which disrupts numerous biochemical processes within fungal cells.[4][5] Upon contact with water, this compound degrades into its active toxicants, primarily ethylene bisisothiocyanate sulfide (EBIS), which is then converted by UV light to ethylene bisisothiocyanate (EBI).[3] These compounds are the primary agents responsible for the fungicide's effect.

The core mechanism involves the inactivation of enzymes and amino acids that contain sulfhydryl (-SH) groups.[1][2] The active molecules in this compound react with these groups, deactivating essential proteins. This non-specific action disrupts at least six critical biochemical pathways, including:

-

Respiration: It interferes with mitochondrial enzymes, disrupting cellular respiration and the production of adenosine triphosphate (ATP), the cell's primary energy currency.[1][3]

-

Lipid Metabolism: The inactivation of key enzymes disrupts the synthesis and metabolism of lipids essential for cell membrane integrity.[1]

-

Amino Acid Synthesis: Protein synthesis is hindered by the disruption of amino acid production.[2]

-

Spore Germination: this compound is highly effective at inhibiting spore germination, preventing the initial stage of fungal infection.[2][3]

This multi-site attack makes it exceedingly difficult for fungal pathogens to develop resistance through single-gene mutations, a common issue with single-site fungicides.[3]

Caption: this compound's multi-site mechanism of action.

Spectrum of Activity

The multi-site nature of this compound provides it with a very broad spectrum of activity against a wide range of fungal and oomycete pathogens.[3] It is effective against pathogens from all major fungal classes, including Ascomycetes, Basidiomycetes, Oomycetes, and Fungi Imperfecti.[3] For decades, it has been registered for use on over 70 crops to manage more than 400 different diseases.[3]

Commonly Controlled Diseases:

-

Blights: Early Blight (Alternaria solani) and Late Blight (Phytophthora infestans) in potatoes and tomatoes.[4][6]

-

Leaf Spots: Various leaf spot diseases caused by Alternaria, Cercospora, and Septoria species.[2]

-

Downy Mildews: Caused by pathogens like Peronospora and Plasmopara viticola.[2]

-

Scab: Apple Scab (Venturia inaequalis).[4]

-

Rusts: Various rust diseases on cereals and ornamental plants.[4][5]

-

Anthracnose: Caused by Colletotrichum species in fruits and vegetables.[7]

Data Presentation: Quantitative Efficacy

The efficacy of this compound has been quantified in numerous studies against various pathogens. The data below summarizes its inhibitory effects on mycelial growth and spore germination.

Table 1: Efficacy of this compound on Mycelial Growth of Fungal Pathogens

| Pathogen | Concentration (µg/mL or ppm) | Mycelial Growth Inhibition (%) | Reference |

|---|---|---|---|

| Cylindrocarpon destructans | 1000 | 100% | [8] |

| Colletotrichum gloeosporioides | 50 (0.05 mg/ml) | 50 - 80% | [7] |

| Colletotrichum gloeosporioides | 5000 (5 mg/ml) | 90 - 100% | [7] |

| Fusarium udum f. sp. crotalariae | 1000 (0.1%) | 100% | [9] |

| Alternaria porri | Not specified | 89.54% (Overall) | [10] |

| Alternaria brassicae | 1000 | 96.05% | [11] |

| Alternaria cassiae | 1000 | 78.0% | [12] |

| Pestalotia heterocornis | 500 | 69.7% - 100% |[13][14] |

Table 2: Efficacy of this compound on Spore Germination of Fungal Pathogens

| Pathogen | Concentration (µg/mL or ppm) | Spore Germination Inhibition (%) | Reference |

|---|---|---|---|

| Cylindrocarpon destructans | 10 | 30% - 79% | [8] |

| Cylindrocarpon destructans | 100 | 92% - 99% | [8] |

| Colletotrichum gloeosporioides | All tested (5 - 5000) | 100% | [7] |

| Pestalotia heterocornis | All tested (5 - 500) | 100% | [13][14] |

| Alternaria porri | 500 | 100% | [10] |

| Alternaria cassiae | 1000 | 100% |[12] |

Experimental Protocols

Evaluating the efficacy of a fungicide like this compound typically involves standardized in vitro laboratory assays. These tests provide a controlled environment to determine the direct effect of the chemical on fungal growth and development.[15][16]

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to assess the effect of a fungicide on the vegetative growth of a pathogen.[11]

-

Preparation of Stock Solution: Prepare a stock solution of this compound 80 WP by dissolving a known weight (e.g., 1g) in a specific volume of sterile distilled water (e.g., 100 ml) to achieve a desired high concentration.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C.

-

Amending the Medium: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 10, 50, 100, 500 µg/mL).[7] A control plate containing only PDA without the fungicide must be prepared.

-

Plating: Pour the amended and control PDA into sterile Petri dishes (9 cm diameter) and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing pure culture of the target fungus. Place this mycelial disc, mycelium-side down, in the center of each prepared plate.[17]

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) until the mycelial growth in the control plate has nearly covered the entire surface.

-

Data Collection: Measure the colony diameter (in mm) of the fungal growth in both the treated and control plates.[17]

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where:

-

C = Average diameter of the fungal colony in the control plate.

-

T = Average diameter of the fungal colony in the treated plate.

-

Protocol 2: In Vitro Spore Germination Assay

This protocol evaluates the fungicide's ability to prevent the germination of fungal spores.[15]

-

Spore Suspension Preparation: Harvest spores from a mature culture of the target fungus by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.[18]

-

Fungicide Dilutions: Prepare a series of dilutions of this compound in sterile distilled water to match the concentrations used in the mycelial growth assay.

-

Incubation Setup: On a sterile glass slide, place a drop of the spore suspension and mix it with a drop of a specific fungicide concentration. Place the slide in a humid chamber (e.g., a Petri dish with moist filter paper) to prevent drying.[13]

-

Incubation: Incubate the slides at the optimal temperature for 12-24 hours.

-

Observation: Using a microscope, observe at least 100 spores per replicate to determine the number of germinated versus non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore itself.

-

Calculation: Calculate the percentage of spore germination inhibition using the formula: Percentage Inhibition = [(G_c - G_t) / G_c] x 100 Where:

-

G_c = Percentage of germination in the control.

-

G_t = Percentage of germination in the fungicide treatment.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Fungicide Mode of Action [allpesticides.com]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 5. Toxicity of Mancozeb_Chemicalbook [chemicalbook.com]

- 6. Replacing this compound with Alternative Fungicides for the Control of Late Blight in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biochemjournal.com [biochemjournal.com]

- 10. aaj.net.in [aaj.net.in]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. chemijournal.com [chemijournal.com]

- 13. m.elewa.org [m.elewa.org]

- 14. researchgate.net [researchgate.net]

- 15. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Mancozeb Residues in Crops

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancozeb is a broad-spectrum dithiocarbamate (DTC) fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1][2] Due to its potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues in crops to ensure food safety and compliance with regulations.

This document provides detailed application notes and protocols for the most common and effective analytical methods for detecting this compound residues in various crop matrices. The methodologies covered include both gas chromatography (GC) and liquid chromatography (LC) based techniques, which are the most prevalent in modern analytical laboratories.

Analytical Approaches

The analysis of this compound is challenging due to its polymeric nature and insolubility in common organic solvents.[4][5] Therefore, analytical methods typically rely on indirect approaches:

-

Analysis of Carbon Disulfide (CS₂): The most common method involves the acid hydrolysis of this compound and other dithiocarbamates to a common moiety, carbon disulfide (CS₂). The evolved CS₂ is then quantified, and the result is expressed as mg of CS₂ per kg of the sample.[3][6] This is a non-specific method for the sum of all dithiocarbamates.[3]

-

Derivatization and Analysis of the Parent Compound: To achieve higher specificity, this compound can be derivatized to a more stable and soluble compound that can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for this compound residue detection in different crop matrices.

| Analytical Method | Crop Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | Grapes, Green Chilli, Tomato, Potato, Brinjal, Pineapple, Chayote | - | ≤40 µg/kg | 75 - 104 | [1] |

| GC-MS | Cardamom, Black Pepper | - | 0.05 mg/kg | 75 - 98 | [8] |

| GC-MS | Apple Juice | - | 0.03 mg/L | 85.28 - 90.11 | [9] |

| GC-FPD | Tap Water, Reconstituted Water, Algal Media | 0.002 mg/L | 0.006 mg/L | - | [10] |

| LC-MS/MS (with derivatization) | Beer, Fruit Juice, Malt | - | <0.55 µg/kg | 92.2 - 112.6 | [7] |

| LC-MS/MS (with derivatization) | Fruits | 1.0 - 3.2 µg/kg | 10 - 15 µg/kg | 84.0 - 95.9 | [11] |

| Spectrophotometry | Rice, Beans, Apple, Banana, Orange, Papaya, Tomato, Cucumber, Potato | - | - | 82 - 120 | [12] |

Experimental Protocols

Protocol 1: Determination of this compound Residues as Carbon Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the widely used acid hydrolysis method to convert dithiocarbamates to CS₂, followed by GC-MS analysis.[3][8]

1. Sample Preparation and Hydrolysis:

-

Weigh 10 g of the homogenized crop sample into a reaction vial.

-

Add 20 mL of isooctane to the vial.

-

Prepare a reducing solution by dissolving tin(II) chloride in hydrochloric acid. Add 100 mL of this solution to the sample vial.[13]

-

Immediately seal the vial with a septum and cap.

-

Incubate the vial in a water bath at 80°C for 1.5 hours with intermittent shaking.[13]

-

After incubation, cool the vial to room temperature.

2. Extraction of Carbon Disulfide:

-

The CS₂ evolved during hydrolysis is trapped in the isooctane layer.

-

Carefully transfer the upper isooctane layer into a clean vial.

-

Dry the isooctane extract with anhydrous sodium sulfate.

3. GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: A suitable capillary column for volatile compound analysis (e.g., Rxi-624Sil MS, 30m x 0.32mm x 1.8µm).[9]

-

Injection Volume: 1 µL.

-

Injector Temperature: 200°C.

-

Oven Program: 40°C (hold for 2 min), ramp to 120°C at 10°C/min, then to 250°C at 25°C/min (hold for 2 min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

-

Monitored Ions for CS₂: m/z 76 and 78.[3]

-

4. Quantification:

-

Prepare a calibration curve using standard solutions of CS₂ in isooctane.

-

Calculate the concentration of CS₂ in the sample extract from the calibration curve.

-

Express the this compound residue concentration as mg of CS₂ per kg of the sample.

Protocol 2: Determination of this compound Residues by Derivatization and LC-MS/MS